(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane
CAS No.:
Cat. No.: VC18792720
Molecular Formula: C7H5BrClFS
Molecular Weight: 255.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5BrClFS |
---|---|
Molecular Weight | 255.54 g/mol |
IUPAC Name | 5-bromo-1-chloro-2-fluoro-3-methylsulfanylbenzene |
Standard InChI | InChI=1S/C7H5BrClFS/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
Standard InChI Key | HAJXFDCZEGASFZ-UHFFFAOYSA-N |
Canonical SMILES | CSC1=C(C(=CC(=C1)Br)Cl)F |
Introduction
(5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane is an organosulfur compound with a molecular formula of CHBrClFS. It belongs to a class of compounds known for their diverse reactivity and utility in organic synthesis. The compound features a phenyl ring substituted with bromine, chlorine, and fluorine, along with a methylsulfane group. This unique combination of functional groups contributes to its potential applications in various chemical and biological fields.
Synthesis
The synthesis of (5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane typically involves a multi-step process. This includes the introduction of halogens (bromine, chlorine, and fluorine) and the methylsulfane group onto the phenyl ring. The bromination step, for example, may require low temperatures to minimize side reactions. Careful control of reaction conditions, including temperature and solvent choice, is crucial to achieve high yields and purity of the final product.
Applications and Potential Uses
Organosulfur compounds like (5-Bromo-3-chloro-2-fluorophenyl)(methyl)sulfane are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structural features of this compound make it a candidate for various scientific investigations, including medicinal chemistry and material science. Its potential therapeutic applications could involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume